molecular formula C11H20N2O3 B597147 tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate CAS No. 1251005-61-4

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate

Cat. No.: B597147
CAS No.: 1251005-61-4
M. Wt: 228.292
InChI Key: HDVGQNDLJKJMJF-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate: is a spirocyclic compound that features a unique structure with a spiro junction connecting two rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen atoms in the ring system provides a versatile platform for various chemical transformations and interactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules.

    Catalysis: The compound’s unique structure can be exploited in the design of novel catalysts for various organic transformations.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Protein Interactions: Its structure allows for interactions with proteins, which can be studied for therapeutic applications.

Medicine

    Drug Development: The compound’s potential as a pharmacophore can be explored for the development of new drugs targeting specific biological pathways.

    Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.

Industry

    Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.

    Chemical Manufacturing: It can be used as a building block in the synthesis of various industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and an epoxide can undergo intramolecular cyclization under basic conditions to form the spirocyclic structure.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction. A suitable tert-butylating agent, such as tert-butyl bromoacetate, can be used in the presence of a base to achieve this transformation.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow processes and the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate can undergo oxidation reactions, particularly at the nitrogen atoms. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl group or the nitrogen atoms. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl group. Reagents such as alkyl halides or sulfonates can be used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, sulfonates, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with modified nitrogen or oxygen functionalities.

    Reduction: Reduced derivatives with modified carbonyl or nitrogen functionalities.

    Substitution: Substituted derivatives with new alkyl or functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxamide: Similar structure but with an amide group instead of a carboxylate group.

    tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-methanol: Similar structure but with a hydroxyl group instead of a carboxylate group.

    tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-nitrile: Similar structure but with a nitrile group instead of a carboxylate group.

Uniqueness

    Functional Group Diversity: The presence of a carboxylate group in tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate provides unique reactivity compared to similar compounds with different functional groups.

    Versatility: The compound’s structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-5-15-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVGQNDLJKJMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (0.85 g) (example 176 step b), ammonium formate (0.883 g) and palladium on carbon JM type 87 L (0.459 g) in ethanol (50 mL) was refluxed for 30 minutes. The mixture was cooled to RT and filtered through celite, the solvent was evaporated under reduced pressure. The celite pad was washed with 10 mL of DMF) and then with 50 mL of acetonitrile. These washings were used to dissolve the residue obtained from evaporation of the initial mixture. This solution was passed through a 10 g SCX cartridge, followed by washing with acetonitrile. The cartridge was the eluted with a 10% solution of 880 ammonia in acetonitrile (80 mL) to bring off product. The solvents were evaporated under reduced pressure and the residue diluted with acetonitrile and evaporated under reduced pressure to afford the subtitled compound. Yield 0.490 g.
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Synthesis routes and methods II

Procedure details

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